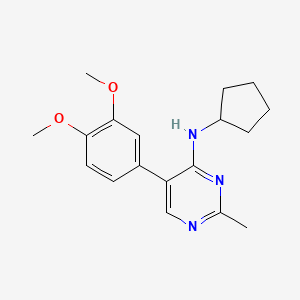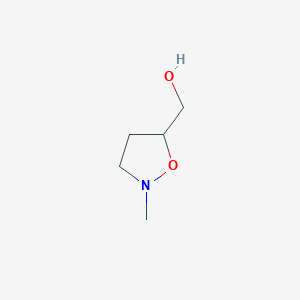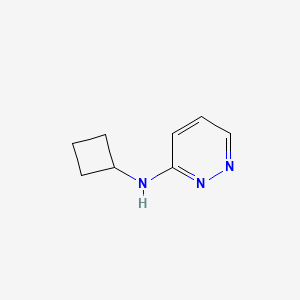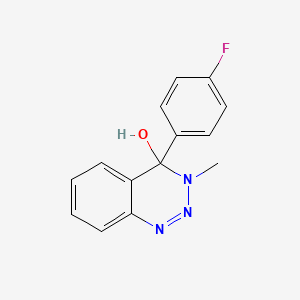
6,8-Dibromo-3-cyclohexylquinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-Dibromo-3-cyclohexylquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-3-cyclohexylquinazolin-4(3H)-one typically involves the bromination of a quinazolinone precursor. The reaction conditions may include:
Starting Material: A quinazolinone derivative.
Brominating Agent: N-bromosuccinimide (NBS) or bromine.
Solvent: Acetic acid or chloroform.
Temperature: Room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To manage the exothermic nature of bromination.
Purification Steps: Recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
6,8-Dibromo-3-cyclohexylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to remove the bromine atoms.
Oxidation Reactions: The quinazolinone core can be oxidized under specific conditions.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atoms.
Reduction: Debrominated quinazolinone derivatives.
Oxidation: Oxidized quinazolinone products.
科学研究应用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
作用机制
The mechanism of action of 6,8-Dibromo-3-cyclohexylquinazolin-4(3H)-one depends on its interaction with specific molecular targets. It may involve:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, or interaction with genetic material.
相似化合物的比较
Similar Compounds
- 6,8-Dichloro-3-cyclohexylquinazolin-4(3H)-one
- 6,8-Difluoro-3-cyclohexylquinazolin-4(3H)-one
- 6,8-Diiodo-3-cyclohexylquinazolin-4(3H)-one
Uniqueness
6,8-Dibromo-3-cyclohexylquinazolin-4(3H)-one is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs.
属性
CAS 编号 |
114390-40-8 |
|---|---|
分子式 |
C14H14Br2N2O |
分子量 |
386.08 g/mol |
IUPAC 名称 |
6,8-dibromo-3-cyclohexylquinazolin-4-one |
InChI |
InChI=1S/C14H14Br2N2O/c15-9-6-11-13(12(16)7-9)17-8-18(14(11)19)10-4-2-1-3-5-10/h6-8,10H,1-5H2 |
InChI 键 |
CGUSNICWVXJYKG-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)N2C=NC3=C(C2=O)C=C(C=C3Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Isoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazine](/img/structure/B12916726.png)




![Ethyl (8-amino-2-methylpyrido[2,3-b]pyrazin-6-yl)carbamate](/img/structure/B12916749.png)

![5-({[(2-Chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12916774.png)



![3-(2,6-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12916802.png)
